

Technical Monograph: Biological Profiling & Synthetic Utility of Novel Morpholine Derivatives

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Compound of Interest

Compound Name: *3-(3-Oxomorpholino)benzoic acid*

CAS No.: 1194374-14-5

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Executive Summary

The morpholine heterocycle (

) has transcended its traditional role as a simple solubility enhancer to become a critical pharmacophore in addressing drug resistance. Recent medicinal chemistry campaigns (2024–2025) have validated novel morpholine derivatives—specifically morpholine-substituted diphenylpyrimidines (Mor-DPPYs) and morpholine-fused quinazolines—as potent inhibitors of mutant kinases (e.g., EGFR

) and multidrug-resistant bacterial strains.

This guide synthesizes the structural rationale, validated synthetic protocols, and biological characterization workflows for these derivatives. It is designed to allow independent researchers to replicate the logic and methodology required to develop high-potency morpholine candidates.

Structural Rationale: The "Privileged" Scaffold

The morpholine ring is not merely a passive linker; it is a functional modulator of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2]

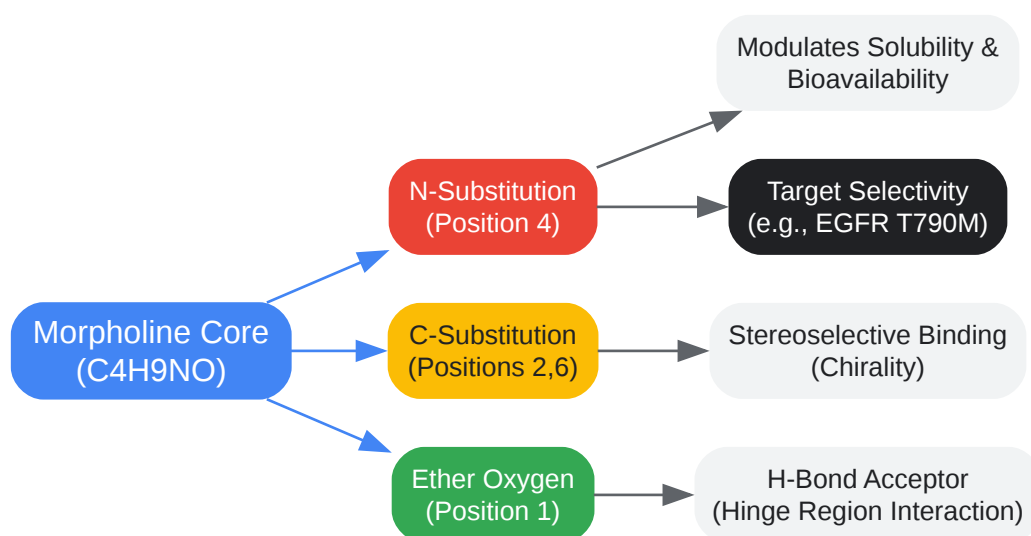
Pharmacokinetic Modulation

- **Solubility/Permeability Balance:** The ether oxygen accepts hydrogen bonds, enhancing aqueous solubility, while the secondary amine (or tertiary when substituted) maintains basicity (). This duality allows morpholine derivatives to navigate the lipophilicity-hydrophilicity trade-off more effectively than their piperidine counterparts.
- **Metabolic Stability:** Unlike piperazine rings, which are prone to rapid oxidative metabolism, the morpholine ring is metabolically robust. The oxygen atom reduces the electron density on the ring, protecting it from rapid cytochrome P450 degradation.

Pharmacodynamic Interactions (SAR)

In kinase inhibitors, the morpholine oxygen often functions as a critical hydrogen bond acceptor, interacting with residues in the ATP-binding hinge region (e.g., Met793 in EGFR).

DOT Diagram 1: Structure-Activity Relationship (SAR) Logic Figure 1: Strategic modification zones on the morpholine scaffold for targeted biological activity.



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Therapeutic Frontiers & Mechanism of Action[1] Oncology: Overcoming Kinase Resistance

The most significant recent application is in Non-Small Cell Lung Cancer (NSCLC). Novel derivatives like Mor-DPPYs have shown nanomolar potency against the resistant EGFR

mutation.[3][4]

- Mechanism: The morpholine moiety extends into the solvent-exposed region of the kinase pocket, improving the solubility of the hydrophobic diphenylpyrimidine core while maintaining specific H-bond contacts that exclude the wild-type EGFR (reducing toxicity).
- Key Data: Compound 10c (Mor-DPPY) demonstrated an

of 0.71 nM against EGFR

[1].[3][4]

Antimicrobial: Bacterial Cell Wall Disruption

Hybrid molecules combining morpholine with benzimidazoles or quinolines have emerged as dual-action antibiotics.

- Mechanism: These derivatives often target DNA gyrase or interfere with peptidoglycan synthesis. The morpholine ring enhances penetration through the Gram-negative outer membrane.

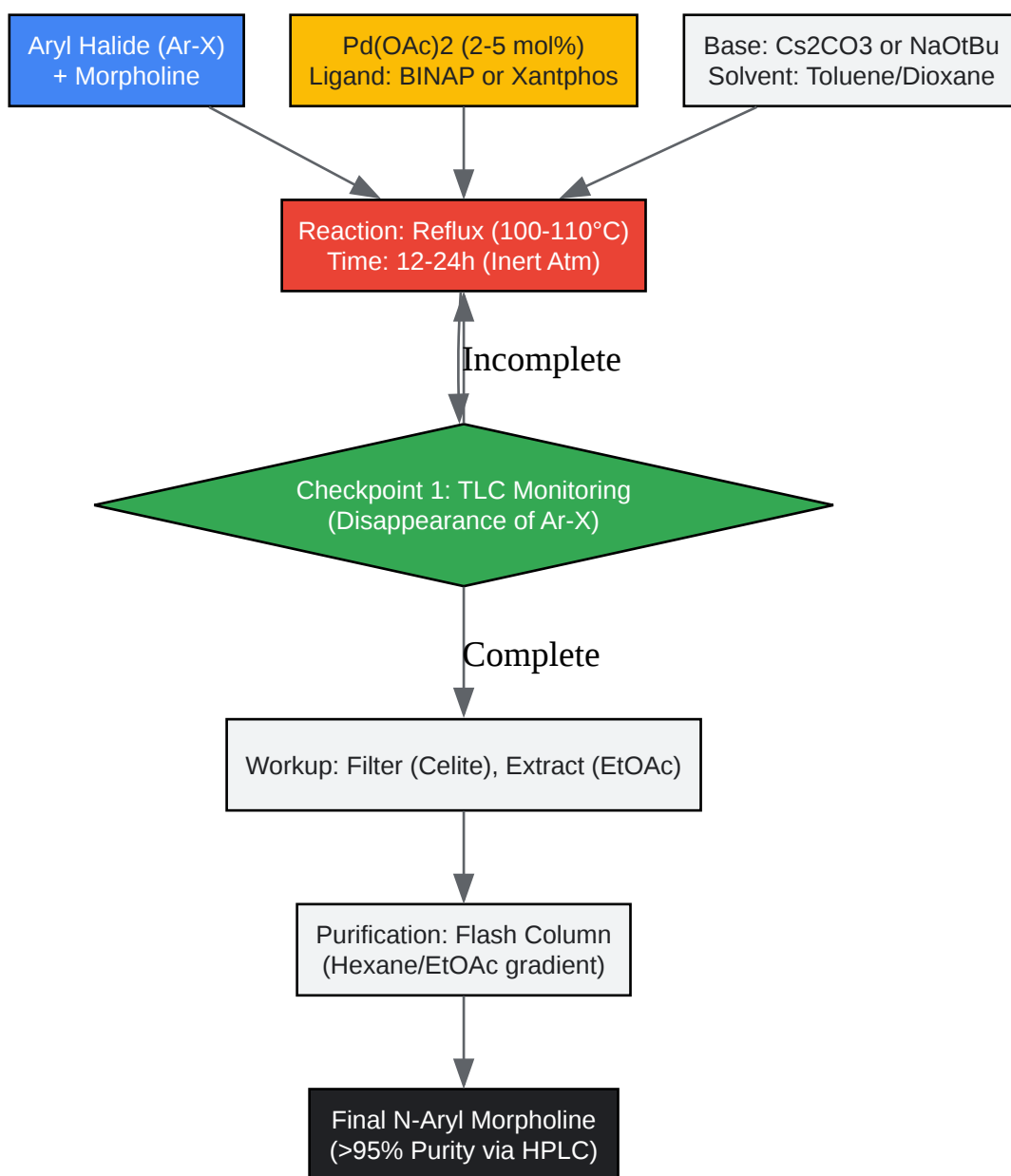
Table 1: Comparative Biological Activity of Recent Morpholine Scaffolds

Scaffold Class	Primary Target	Key Potency Metric	Biological Outcome	Ref
Mor-DPPY (Diphenylpyrimidine)	EGFR Kinase	: 0.71 nM	Apoptosis in H1975 resistant cells	[1]
Morpholine- Quinoline	HepG2 (Liver Cancer)	: 8.50 μ M	Inhibition of cell migration/metastasis	[2]
Morpholine- Benzimidazole	S. aureus / DNA Gyrase	MIC: 4–8 μ g/mL	Bactericidal activity vs. MRSA	[3]
Morpholin-3-one	EGFR (Irreversible)	: <10 nM	Covalent binding to Cys797	[4]

Experimental Protocols (Self-Validating Systems) Synthesis: Pd-Catalyzed Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic substitution can be low-yielding for sterically hindered substrates. This protocol ensures high yields for coupling the morpholine ring to aryl halides (e.g., for creating Mor-DPPYs).

Workflow Diagram 2: Synthetic Pathway Figure 2: Optimized Buchwald-Hartwig coupling for N-arylmorpholine synthesis.



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Step-by-Step Methodology:

- Charge: In a dry Schlenk tube, add Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), (2.0 equiv), and Pd catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2–5 mol%).

- Inert Atmosphere: Evacuate and backfill with Argon (). Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).
- Activation: Add Ligand (e.g., BINAP, 1.5x relative to Pd).
- Reaction: Heat to 100°C–110°C.
- Checkpoint (Self-Validation): Perform TLC after 4 hours. If starting material persists, add 10% more catalyst.
- Isolation: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.
- Purification: Flash chromatography on silica gel.

Bioassay: MTT Cytotoxicity Profiling

Rationale: To determine the

of the synthesized derivative against cancer cell lines (e.g., A549, H1975).

- Seeding: Seed cells (cells/well) in 96-well plates. Incubate for 24h at 37°C ().
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.01 μ M to 100 μ M). Control: 0.1% DMSO (vehicle).
- Incubation: Incubate for 48h or 72h.
- Labeling: Add 20 μ L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
- Solubilization: Aspirate medium. Add 150 μ L DMSO to dissolve crystals.
- Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
- Calculation: Plot dose-response curve (Log concentration vs. % Viability) to calculate

Future Directions: PROTACs and Hybrids

The future of morpholine lies in Proteolysis Targeting Chimeras (PROTACs). The morpholine ring is being utilized as the solvent-exposed "exit vector" on E3 ligase ligands (like Cereblon binders), allowing for the attachment of linkers without disrupting the binding affinity. This exploits the morpholine's unique geometry to improve the physicochemical properties of these often large, insoluble molecules.

References

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